molecular formula C17H21NO B6275635 6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2763759-48-2

6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6275635
CAS No.: 2763759-48-2
M. Wt: 255.4
InChI Key:
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Description

6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide can promote the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, the development of greener synthetic methods, such as the use of catalytic systems and environmentally benign solvents, is an area of active research.

Chemical Reactions Analysis

Types of Reactions

6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents, depending on the nucleophile used.

Scientific Research Applications

6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(benzyloxy)-2-azaspiro[3.3]heptane
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

6-(3-tert-butylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties This differentiates it from other spirocyclic compounds and can influence its reactivity and interactions with other molecules

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(3-tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of a tert-butylphenyl ketone with malononitrile followed by cyclization to form the spirocyclic compound.", "Starting Materials": [ "tert-butylphenyl ketone", "malononitrile", "sodium ethoxide", "ethanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve tert-butylphenyl ketone and malononitrile in ethanol.", "Step 2: Add sodium ethoxide to the mixture and stir for 1 hour at room temperature.", "Step 3: Add acetic acid to the mixture and stir for 30 minutes.", "Step 4: Filter the mixture and wash the solid with water.", "Step 5: Dry the solid and dissolve in ethanol.", "Step 6: Heat the solution to reflux for 4 hours.", "Step 7: Cool the solution and filter the solid.", "Step 8: Wash the solid with water and dry to obtain the final product." ] }

CAS No.

2763759-48-2

Molecular Formula

C17H21NO

Molecular Weight

255.4

Purity

95

Origin of Product

United States

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